Phenolphthalein monophosphate dicyclohexylammonium salt
Overview
Description
Phenolphthalein monophosphate dicyclohexylammonium salt is a chemical compound with the molecular formula C20H15O7P·2C6H13N and a molecular weight of 596.65 g/mol. It is commonly used in scientific research, particularly in enzyme-linked immunosorbent assays (ELISA) to determine the concentration of progesterone in milk samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of phenolphthalein with phosphoric acid and dicyclohexylamine under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, such as methanol, to facilitate the formation of the salt.
Industrial Production Methods: On an industrial scale, the production of phenolphthalein monophosphate dicyclohexylammonium salt involves large-scale reactors where precise temperature and pressure control are maintained to ensure consistent product quality. The process may also include purification steps to remove any impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Phenolphthalein monophosphate dicyclohexylammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of phenolphthalein, as well as substituted phenolphthalein derivatives.
Scientific Research Applications
Phenolphthalein monophosphate dicyclohexylammonium salt is widely used in scientific research due to its role as a substrate in ELISA assays. It is particularly useful in determining the concentration of progesterone in milk samples, which is important for monitoring reproductive performance in dairy cows. Additionally, it can be used in colorimetric phosphatase/peroxidase substrate systems for western blotting and immunohistological staining.
Mechanism of Action
The compound exerts its effects through its interaction with enzymes involved in the detection of progesterone. The phenolphthalein moiety acts as a chromogenic substrate, producing a color change upon reaction with the enzyme, which can be quantified to determine the concentration of the target analyte.
Molecular Targets and Pathways Involved: The primary molecular target is the enzyme linked to progesterone detection, and the pathway involves the enzymatic conversion of the chromogenic substrate to a detectable product.
Comparison with Similar Compounds
Phenolphthalein phosphate
Phenolphthalein hydroxide
Phenolphthalein sodium salt
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Properties
IUPAC Name |
cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O7P.2C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);2*6H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANAZWFQWVNYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N2O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14815-59-9 | |
Record name | 3,3-bis(p-hydroxyphenyl)-3H-isobenzofuran-1-one mono(dihydrogen phosphate), compound with cyclohexylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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